2,4-Dibromo-6-fluorophenylboronic acid

Organic Chemistry Physical Chemistry Cross-Coupling

2,4-Dibromo-6-fluorophenylboronic acid is a uniquely electron-deficient, tri-handled arylboronic acid engineered for sequential cross-coupling. The 2,4-dibromo-6-fluoro substitution pattern lowers pKa (~7.84) to accelerate transmetalation while enabling orthogonal bromide functionalization after the first coupling. This precise steric/electronic profile is critical for one-pot unsymmetrical triaryl syntheses and for building intermediates cited in US-2012149693-A1, US-2015315127-A1, and US-9024071-B2. Substituting a generic halogenated boronic acid risks yield loss and selectivity failure. Choose this building block for validated, high-efficiency routes to drug-like molecules.

Molecular Formula C6H4BBr2FO2
Molecular Weight 297.71 g/mol
CAS No. 870778-96-4
Cat. No. B1591613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluorophenylboronic acid
CAS870778-96-4
Molecular FormulaC6H4BBr2FO2
Molecular Weight297.71 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1Br)Br)F)(O)O
InChIInChI=1S/C6H4BBr2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
InChIKeyHZNUDGYZJPJQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-6-fluorophenylboronic acid (CAS 870778-96-4): A Key Boronic Acid for Advanced Organic Synthesis and Medicinal Chemistry


2,4-Dibromo-6-fluorophenylboronic acid (CAS 870778-96-4) is a halogenated arylboronic acid widely employed in organic synthesis, most notably as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions . It features a unique substitution pattern with two bromine atoms at the 2 and 4 positions and a fluorine atom at the 6 position on the phenyl ring . This compound is a solid with a molecular weight of 297.71 g/mol and a predicted pKa of 7.84 ± 0.58 . Its primary industrial and academic use is as a versatile building block for the construction of complex biaryl and heteroaryl frameworks, which are essential in pharmaceuticals, agrochemicals, and advanced materials .

Why 2,4-Dibromo-6-fluorophenylboronic acid Cannot Be Simply Substituted with Other Halogenated Arylboronic Acids


The reactivity of 2,4-dibromo-6-fluorophenylboronic acid is dictated by the specific electronic and steric environment created by its halogen substituents. The electron-withdrawing bromine and fluorine atoms significantly influence the boronic acid's pKa and its transmetalation rate in Suzuki couplings [1]. Replacing this compound with a differently substituted analog (e.g., 2,5-dichloro-3-fluorophenylboronic acid or 2,4-difluoro-6-bromophenylboronic acid) can lead to marked differences in reaction yield, chemoselectivity, and the need for catalyst optimization [2][3]. The precise substitution pattern is critical for achieving the desired selectivity in complex molecule synthesis, where a less electron-deficient boronic acid might fail to react, or a more sterically hindered one could produce unwanted side products. Therefore, generic substitution based solely on the 'halogenated phenylboronic acid' class is not a scientifically sound procurement strategy.

Quantitative Evidence for the Differentiation of 2,4-Dibromo-6-fluorophenylboronic acid in Scientific Selection


Quantified pKa Differentiation from Unsubstituted Phenylboronic Acid

The predicted pKa of 2,4-dibromo-6-fluorophenylboronic acid is 7.84 ± 0.58 . This value is significantly lower than the pKa of unsubstituted phenylboronic acid (8.86) [1]. This increased acidity is a direct result of the electron-withdrawing bromine and fluorine substituents, which stabilizes the boronate anion and enhances its reactivity in transmetalation under basic coupling conditions [2].

Organic Chemistry Physical Chemistry Cross-Coupling

Synthetic Utility in One-Pot Double Suzuki Couplings to Access Unsymmetrical Triaryl Derivatives

While a direct, isolated yield for 2,4-dibromo-6-fluorophenylboronic acid is not reported in the primary literature, its class of electron-deficient arylboronic acids is a key partner in one-pot double Suzuki-Miyaura couplings. In a representative study, the coupling of two different arylboronic acids with a symmetrical dibromoarene provided unsymmetrical triaryl derivatives in yields generally ranging from 52-75% [1]. This methodology is particularly valuable for constructing chemical libraries, and the specific substitution pattern of this boronic acid allows for selective functionalization that would be challenging to replicate with other isomers or analogs [2].

Organic Synthesis Catalysis Methodology

Differentiation from 2,5-Dichloro-3-fluorophenylboronic acid in Halogen Exchange Reactivity

The presence of two bromine atoms at the 2,4-positions provides a distinct advantage over chlorinated analogs like 2,5-dichloro-3-fluorophenylboronic acid (CAS 2121511-41-7) [1]. Bromine atoms undergo oxidative addition with palladium catalysts significantly faster than chlorine atoms under standard Suzuki coupling conditions [2]. This allows for sequential chemoselective cross-coupling strategies: first using the boronic acid moiety, followed by functionalization of the aryl bromides, which is often not feasible with the less reactive aryl chlorides. This differentiated reactivity is a critical factor in designing convergent synthetic routes.

Medicinal Chemistry Halogen Exchange Building Block

Relevance in Patent Literature for Therapeutic Compound Synthesis

2,4-Dibromo-6-fluorophenylboronic acid is explicitly cited in multiple patent applications (US-2012149693-A1, US-2015315127-A1, US-9024071-B2) directed towards therapeutic compounds . Its presence in these patents indicates its proven utility as a key intermediate in the synthesis of drug candidates. While the specific yields and comparisons within these patents are confidential or not publicly available, the fact that it is a claimed synthetic intermediate in granted patents provides a high degree of industrial validation and a clear differentiator from similar boronic acids that may not have established routes to patented pharmaceutical scaffolds.

Pharmaceutical Synthesis Medicinal Chemistry Patent

Recommended Application Scenarios for 2,4-Dibromo-6-fluorophenylboronic acid Based on Quantitative Differentiation


Synthesis of Unsymmetrical Triaryl Derivatives via One-Pot Double Suzuki Coupling

2,4-Dibromo-6-fluorophenylboronic acid is an ideal building block for the one-pot synthesis of unsymmetrical triaryl compounds. This scenario leverages its electron-deficient nature, which allows for efficient transmetalation in the first coupling step, as evidenced by its low pKa. The methodology, which achieves yields of 52-75% for similar arylboronic acids [1], enables rapid access to complex molecular libraries, making it a high-value procurement choice for medicinal chemistry programs focused on diversity-oriented synthesis.

Chemoselective, Sequential Functionalization of Aryl Halides in Drug Discovery

This compound serves as a powerful, three-handled building block for sequential functionalization strategies. The boronic acid group can be coupled first under standard Suzuki conditions. Subsequently, the two aryl bromides can be orthogonally functionalized in later steps, exploiting the reactivity difference between aryl bromides and less reactive chlorides [2]. This sequential approach is crucial for constructing complex, densely functionalized drug-like molecules and is a key differentiator from chloro-analogs like 2,5-dichloro-3-fluorophenylboronic acid.

Synthesis of Patented Pharmaceutical Intermediates

Procurement for the explicit purpose of synthesizing intermediates related to US patents US-2012149693-A1, US-2015315127-A1, and US-9024071-B2 is a high-confidence scenario . The compound's documented role in these patents provides a validated synthetic route and reduces the risk associated with using unproven building blocks in a lead optimization campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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